

# Spectral Analysis of 1-(2,3-Diphenylacryloyl)piperidine: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2,3-Diphenylacryloyl)piperidine

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**Abstract:** This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral analysis of **1-(2,3-Diphenylacryloyl)piperidine**. Due to the current unavailability of specific experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data in public databases and scientific literature, this document outlines the theoretical expectations for the spectral features of this compound. It also includes standardized experimental protocols for acquiring such data and visualizations to aid in the understanding of the molecular structure and analytical workflow. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

## Introduction

**1-(2,3-Diphenylacryloyl)piperidine** is a derivative of acrylic acid, featuring a piperidine amide and two phenyl substituents on the acryloyl backbone. This molecular scaffold is of interest in medicinal chemistry and materials science due to the combined structural features of the piperidine ring, a common moiety in many pharmaceuticals, and the diphenylacryloyl group, which is a chalcone-like structure known for its diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such organic compounds. This guide will detail the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral characteristics of **1-(2,3-Diphenylacryloyl)piperidine**, provide standardized experimental protocols for data acquisition, and present visualizations of the molecular structure and analytical workflow.

## Predicted NMR Spectral Data

While specific experimental data for **1-(2,3-Diphenylacryloyl)piperidine** is not currently available, theoretical chemical shifts can be predicted based on the analysis of structurally similar compounds. The expected spectral data is summarized in the tables below. These predictions are based on the analysis of related chalcone derivatives and N-acylpiperidine compounds.

### Predicted $^1\text{H}$ NMR Data

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
Phenyl-H	7.0 - 7.5	Multiplet	-
Vinylic-H	6.5 - 7.0	Singlet	-
Piperidine-H ( $\alpha$ to N)	3.4 - 3.7	Multiplet	-
Piperidine-H ( $\beta$ , $\gamma$ to N)	1.5 - 1.8	Multiplet	-

### Predicted $^{13}\text{C}$ NMR Data

Carbon Atom	Predicted Chemical Shift (ppm)
Carbonyl (C=O)	165 - 170
Vinylic-C (quaternary)	140 - 145
Vinylic-C (quaternary)	120 - 125
Phenyl-C (quaternary)	135 - 140
Phenyl-C	125 - 130
Piperidine-C ( $\alpha$ to N)	43 - 48
Piperidine-C ( $\beta$ to N)	25 - 28
Piperidine-C ( $\gamma$ to N)	23 - 26

## Experimental Protocols

The following are detailed methodologies for acquiring high-quality  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1-(2,3-Diphenylacryloyl)piperidine**.

### Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of the solid **1-(2,3-Diphenylacryloyl)piperidine** sample.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for similar compounds.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If the deuterated solvent does not already contain TMS, a small amount can be added.

### NMR Instrument Parameters

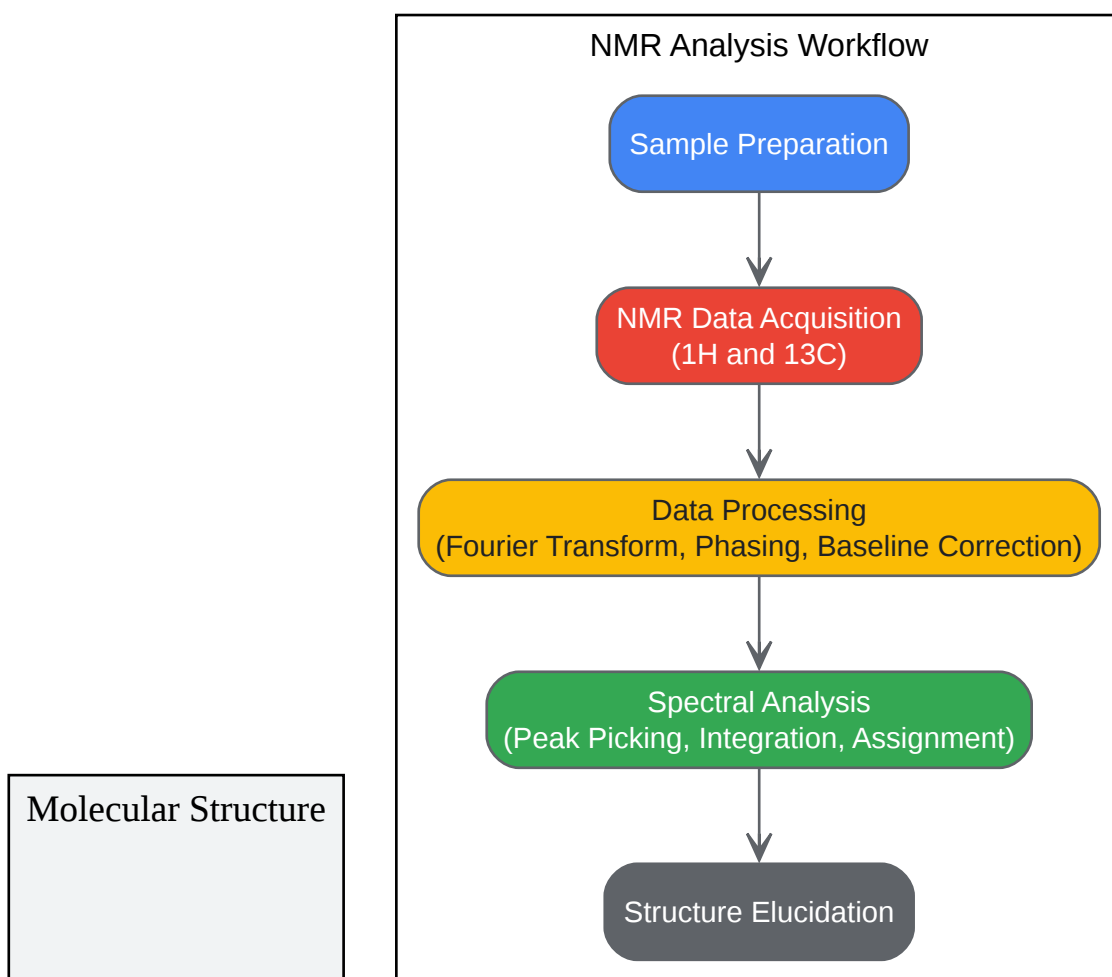
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

- **Spectrometer Frequency:** 400 MHz
- **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30')
- **Acquisition Time:** 2-4 seconds
- **Relaxation Delay:** 1-5 seconds
- **Number of Scans:** 16-64 (depending on sample concentration)
- **Spectral Width:** -2 to 12 ppm

- Temperature: 298 K
- Spectrometer Frequency: 100 MHz
- Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (or more, as  $^{13}\text{C}$  has low natural abundance)
- Spectral Width: 0 to 200 ppm
- Temperature: 298 K

## Visualizations

The following diagrams illustrate the molecular structure of **1-(2,3-Diphenylacryloyl)piperidine** and the general workflow for its NMR spectral analysis.



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